4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Alternative Chemical Designations

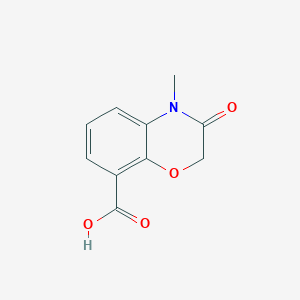

The compound is systematically designated as 4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid according to IUPAC rules. Alternative names include 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxylic acid and 3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid . The structure incorporates a benzoxazine core with a methyl substituent at the 4-position, a ketone group at the 3-position, and a carboxylic acid group at the 8-position.

Key Synonyms and Identifiers

This compound is also referenced by identifiers such as SCHEMBL1339079 and MFCD10037671 in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is C₁₀H₉NO₄ , derived from its structural components:

- C₁₀ : Ten carbon atoms (7 from the benzene ring, 2 from the oxazine ring, and 1 from the methyl group).

- H₉ : Nine hydrogen atoms (with one hydrogen lost due to the formation of the oxazine ring).

- N₁ : One nitrogen atom in the oxazine ring.

- O₄ : Four oxygen atoms (one from the ketone, one from the ether linkage, and two from the carboxylic acid group).

The molecular weight is 207.18 g/mol , calculated as the sum of atomic weights:

$$

(10 \times 12.01) + (9 \times 1.008) + (14.01) + (4 \times 16.00) = 207.18 \, \text{g/mol}.

$$

Crystallographic Data and X-ray Diffraction Studies

No experimental X-ray crystallography data for this compound are available in the provided sources. However, computational models suggest the compound adopts a planar benzoxazine core with hydrogen bonding between the carboxylic acid group and the oxazine nitrogen. The absence of experimental diffraction patterns highlights the need for further structural characterization, particularly to confirm the arrangement of substituents and intermolecular interactions.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits potential tautomerism due to the presence of the 3-oxo group and the carboxylic acid moiety.

Keto-Enol Tautomerism

The 3-oxo group may undergo keto-enol tautomerization under specific conditions. However, resonance stabilization of the conjugated π-system (between the ketone and the aromatic ring) likely favors the keto form .

Ring-Chain Equilibria

In solution, benzoxazine derivatives often exist in equilibrium between cyclic (ring-closed) and open-chain (tautomerized) forms. For this compound, the open-chain form would involve cleavage of the oxazine ring, forming an iminomethyl phenol derivative. Studies on analogous benzoxazines (e.g., 2-ferrocenyl-2,4-dihydro-1H-3,1-benzoxazine) demonstrate that electron-withdrawing substituents stabilize the cyclic form. The carboxylic acid group at the 8-position may enhance ring stability through intramolecular hydrogen bonding.

Resonance Stabilization

The carboxylic acid group participates in resonance with the aromatic ring, delocalizing negative charge and stabilizing the molecule. This interaction is critical for the compound’s reactivity in synthetic applications.

Properties

IUPAC Name |

4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSFDVNBYFXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 2-aminobenzoic acid derivatives with formaldehyde and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: A methyl ester derivative with similar chemical properties.

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid: A chlorinated derivative with distinct reactivity.

Uniqueness

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications.

Biological Activity

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a compound belonging to the benzoxazine family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.18 g/mol

- CAS Number : 861338-27-4

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial properties. A study highlighted that various benzoxazine compounds demonstrated potent activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Type of Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine | E. coli | 32 µg/mL |

| 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine | P. aeruginosa | 28 µg/mL |

| 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine | F. oxysporum | 6.25 µg/mL |

| 6-Chloro derivative | K. pneumoniae | 30 µg/mL |

The above table summarizes the antimicrobial efficacy of the compound against various strains, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of benzoxazine derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and survival. The presence of functional groups in the benzoxazine structure can enhance binding affinity and specificity towards these targets.

Case Studies

- Antifungal Activity : A study conducted on various benzoxazine derivatives showed that the presence of specific substituents significantly influenced antifungal activity. Compounds with methoxy and halogen groups exhibited enhanced efficacy against fungal pathogens compared to their unsubstituted counterparts .

- Antibacterial Properties : Another investigation revealed that certain benzoxazines displayed remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to improved antibacterial profiles, making these compounds candidates for further development as antibiotics .

Potential Therapeutic Applications

Given its promising biological activities, 4-Methyl-3-oxo-3,4-dihydro-2H-benzoxazine has potential applications in:

- Antimicrobial Agents : As a lead compound for developing new antibiotics.

- Antifungal Treatments : Particularly for resistant fungal infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, and how can intermediates be characterized?

- Methodology : Start with hydrolysis of ester precursors (e.g., methyl esters) under alkaline conditions (NaOH/MeOH/H₂O at 70°C for 3 hours) to yield the carboxylic acid moiety . Purify intermediates via recrystallization or column chromatography. Confirm structures using H NMR (e.g., δ 3.86 ppm for methoxy groups in related compounds) and HPLC with UV detection (λ = 254 nm) .

- Key Data :

- Molecular formula: CHNO .

- Purity validation: Use ≥97% purity standards (HPLC) as per reagent-grade suppliers .

Q. How can solubility and formulation challenges be addressed for this compound in biological assays?

- Methodology : Determine logP (predicted ~4.27 via computational methods) to assess lipophilicity . Test solubility in DMSO (primary stock) followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, employ micellar formulations (e.g., Tween-80) or cyclodextrin encapsulation .

- Note : Experimental solubility data is limited; prioritize empirical testing due to absent melting/boiling point information .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for benzoxazine derivatives targeting microbial or CNS activity?

- Methodology : Compare the core benzoxazine scaffold to bioactive analogs (e.g., benzothiazines with antidepressant activity or quinolinecarboxylic acids with antimicrobial properties ). Introduce substituents (e.g., halogens, methyl groups) at positions 2, 6, or 8 to modulate electronic effects. Assess bioactivity via:

- Antimicrobial assays: MIC against Gram-positive bacteria (e.g., S. aureus) .

- CNS activity: In vitro serotonin/norepinephrine reuptake inhibition .

- Key Insight : The 3-oxo group and carboxylic acid moiety are critical for hydrogen bonding in target interactions .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Methodology : Conduct accelerated stability studies:

- Thermal stability: Heat at 40–60°C for 48 hours; monitor degradation via HPLC .

- pH stability: Incubate in buffers (pH 3–9) and quantify intact compound using LC-MS .

- Findings : Related benzoxazines degrade via hydrolysis of the oxazine ring under acidic conditions; stabilize with lyophilization or inert packaging .

Q. How to resolve contradictions in biological assay data caused by impurities or stereochemical factors?

- Methodology :

- Purity analysis: Use HPLC-MS to detect impurities (e.g., diastereomers or sulfonyl chloride byproducts) .

- Stereochemical validation: Perform X-ray crystallography (as done for benzothiazine analogs ) or chiral chromatography.

- Case Study : Discrepancies in antimicrobial activity may stem from trace impurities (e.g., 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione ).

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.